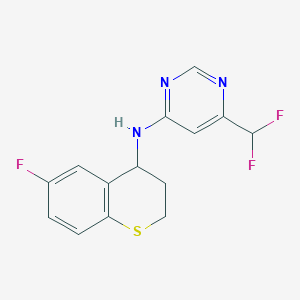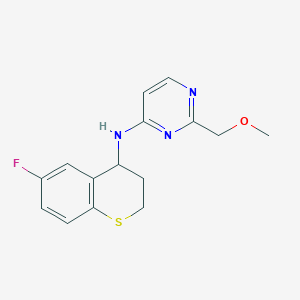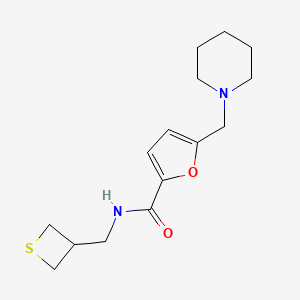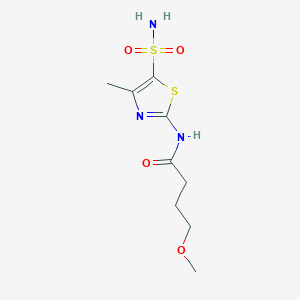![molecular formula C16H22N4O B7095443 2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7095443.png)
2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is a synthetic organic compound with a complex structure that includes pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic conditions.
Ethoxymethyl Group Introduction: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a base such as sodium hydride.
Pyridine Moiety Addition: The final step involves the coupling of the pyrimidine core with the 5-methylpyridin-2-ylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrimidine and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxymethyl group. Reagents like sodium azide or thiols can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing molecular recognition processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine
- 2-(Ethoxymethyl)-N,6-dimethyl-N-[(4-methylpyridin-2-yl)methyl]pyrimidin-4-amine
- 2-(Ethoxymethyl)-N,6-dimethyl-N-[(5-ethylpyridin-2-yl)methyl]pyrimidin-4-amine
Uniqueness
Compared to these similar compounds, 2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is unique due to the specific positioning of its ethoxymethyl and pyridine moieties. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(ethoxymethyl)-N,6-dimethyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-21-11-15-18-13(3)8-16(19-15)20(4)10-14-7-6-12(2)9-17-14/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGOSNTVDZSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)N(C)CC2=NC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B7095362.png)
![2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7095375.png)
![2,4-Diethyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B7095387.png)
![[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol](/img/structure/B7095390.png)

![6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7095399.png)

![6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095412.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one](/img/structure/B7095417.png)

![2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B7095438.png)
![2-(methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7095448.png)

![[3-(Oxolan-3-ylamino)azetidin-1-yl]-(2-piperidin-1-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7095457.png)
